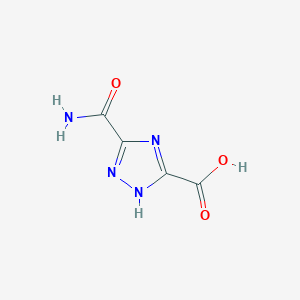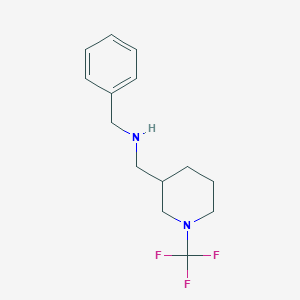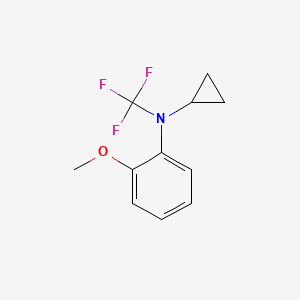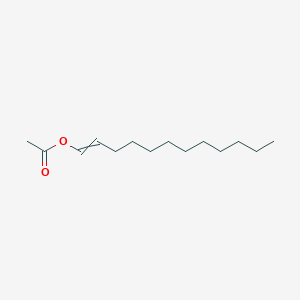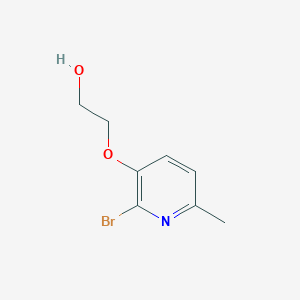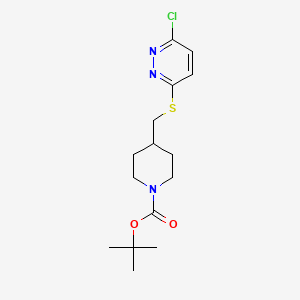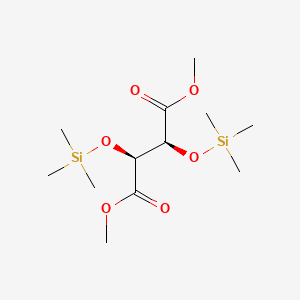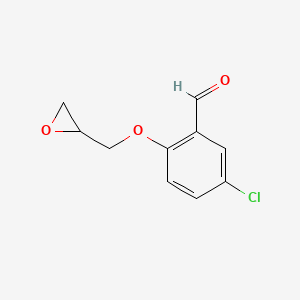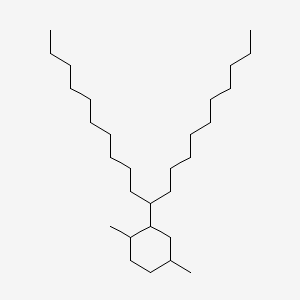
2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride: is an organic compound with the molecular formula C₇H₁₂FNO It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of four methyl groups and a carbonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride typically involves the reaction of 2,2,3,3-tetramethylaziridine with a fluorinating agent. One common method is the reaction of 2,2,3,3-tetramethylaziridine with phosgene (carbonyl chloride) in the presence of a base such as triethylamine, followed by treatment with a fluorinating agent like hydrogen fluoride or a fluoride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonyl fluoride group can be attacked by nucleophiles, leading to the formation of substituted products.
Ring-opening reactions: The aziridine ring can be opened by nucleophiles, resulting in the formation of amine derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions.
Ring-opening reactions: Nucleophiles like water, alcohols, or amines can be employed, often in the presence of a catalyst or under acidic or basic conditions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substituted products: Depending on the nucleophile used, various substituted derivatives can be formed.
Amine derivatives: Ring-opening reactions typically yield amine derivatives.
Oxidation and reduction products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.
科学研究应用
Chemistry: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound’s ability to undergo ring-opening reactions makes it useful in the synthesis of biologically active molecules. It can be used to create amine derivatives that may have pharmaceutical applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new products and processes.
作用机制
The mechanism of action of 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride involves its reactivity with nucleophiles. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products. Additionally, the aziridine ring can be opened by nucleophiles, resulting in the formation of amine derivatives. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Aziridine: The parent compound, which lacks the methyl groups and carbonyl fluoride group.
2,2,3,3-Tetramethylaziridine: Similar structure but without the carbonyl fluoride group.
1-Aziridinecarbonyl chloride: Similar structure but with a carbonyl chloride group instead of carbonyl fluoride.
Uniqueness: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride is unique due to the presence of both the highly reactive carbonyl fluoride group and the sterically hindered aziridine ring. This combination of features allows for a wide range of chemical reactions and applications that are not possible with simpler aziridine derivatives.
属性
CAS 编号 |
73867-19-3 |
|---|---|
分子式 |
C7H12FNO |
分子量 |
145.17 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethylaziridine-1-carbonyl fluoride |
InChI |
InChI=1S/C7H12FNO/c1-6(2)7(3,4)9(6)5(8)10/h1-4H3 |
InChI 键 |
BTTCKKDDPREBEX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N1C(=O)F)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


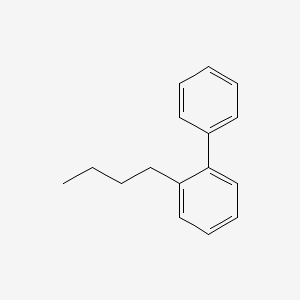

![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
